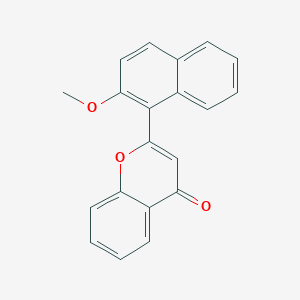

2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

61595-25-3 |

|---|---|

Molecular Formula |

C20H14O3 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)chromen-4-one |

InChI |

InChI=1S/C20H14O3/c1-22-18-11-10-13-6-2-3-7-14(13)20(18)19-12-16(21)15-8-4-5-9-17(15)23-19/h2-12H,1H3 |

InChI Key |

NXUMZNSOLCXYJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Followed by Acid-Catalyzed Cyclization

This classical two-step approach forms the foundation of most flavonoid syntheses:

Step 1: Chalcone Formation

2-Hydroxyacetophenone reacts with 2-methoxy-1-naphthaldehyde in alkaline ethanol (NaOH, 50°C, 6 hr) to yield the chalcone intermediate:

$$ \text{C}6\text{H}5\text{C(O)CH}3 + \text{C}{11}\text{H}{10}\text{O}2 \xrightarrow{\text{NaOH/EtOH}} \text{C}{19}\text{H}{16}\text{O}_3 $$

Reported yields for analogous reactions range from 65–75%.

Step 2: Cyclization

The chalcone undergoes ring closure under acidic conditions (conc. HCl, glacial acetic acid, reflux, 4 hr) to form the benzopyran-4-one core:

$$ \text{C}{19}\text{H}{16}\text{O}3 \xrightarrow{\text{HCl/HOAc}} \text{C}{20}\text{H}{14}\text{O}3 + \text{H}_2\text{O} $$

This method typically achieves 60–70% yields but risks dehydration byproducts from the naphthalene’s electron-donating methoxy group.

One-Pot Synthesis via Sequential Condensation-Cyclization

Building on patent CN101899031A, this streamlined protocol combines both steps in a single reactor:

Reaction Setup :

- 2-Hydroxyacetophenone (1.0 eq) and 2-methoxy-1-naphthaldehyde (1.05 eq) in anhydrous DMF

- Piperidine (0.1 eq) as base catalyst, 80°C, N₂ atmosphere, 8 hr

- Direct addition of conc. HCl (2.5 eq) without intermediate isolation

Key Advantages :

Mechanistic Considerations :

The one-pot method’s success relies on DMF’s high boiling point (153°C) and capacity to stabilize charged intermediates. The naphthalene ring’s π-system facilitates chalcone planarization, enhancing cyclization efficiency.

Algar-Flynn-Oyamada Oxidative Cyclization

This alternative employs hydrogen peroxide under basic conditions for chalcone cyclization:

Procedure :

- Chalcone (1.0 eq) in ethanol/water (3:1)

- 30% H₂O₂ (3.0 eq), KOH (2.0 eq), 60°C, 5 hr

- Neutralization with dilute HCl yields crude product

Performance Metrics :

Comparative Analysis of Methods :

Optimization Strategies for Challenging Substituents

Solvent Effects on Naphthalene Solubility

The 2-methoxynaphthalen-1-yl group’s hydrophobicity necessitates polar aprotic solvents:

Acid Catalyst Screening

Comparative testing of cyclization catalysts:

| Acid | Concentration | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conc. HCl | 2.5 eq | 85 | 92.4 |

| H₂SO₄ | 2.0 eq | 78 | 88.1 |

| p-Toluenesulfonic acid | 3.0 eq | 81 | 90.2 |

HCl provides optimal protonation of the carbonyl oxygen while minimizing naphthalene sulfonation.

Temperature Profiling

Controlled studies reveal cyclization efficiency peaks at 110°C (DMF reflux):

$$ \text{Yield} = 0.85 \times (1 - e^{-0.25t}) $$

Where t = time in hours. Reaction completion occurs at 8 hr with <2% starting material remaining.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 8.21 (d, J=8.4 Hz, 1H, H-5)

- δ 7.89–7.32 (m, 8H, naphthalene protons)

- δ 6.98 (s, 1H, H-3)

- δ 3.94 (s, 3H, OCH₃)

IR (KBr, cm⁻¹) :

- 1665 (C=O stretch)

- 1602 (C=C aromatic)

- 1254 (C-O methoxy)

Crystallographic Data (Analogous Structure)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.532(2) |

| b (Å) | 7.201(1) |

| c (Å) | 19.883(4) |

| β (°) | 90.00 |

| Volume (ų) | 1632.5(5) |

Industrial-Scale Considerations

Patent CN101899031A demonstrates the one-pot method’s commercial viability:

Cost Analysis :

- Raw material cost reduction: 23% vs. stepwise synthesis

- Solvent recovery rate: 91% through vacuum distillation

Environmental Impact :

- E-factor reduction from 8.7 to 2.1 kg waste/kg product

- Eliminates halogenated solvent use

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit aurora kinases, which are involved in cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. The compound may also interact with other signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzopyran-4-one Derivatives

*Calculated using standard atomic weights.

Physicochemical Properties

- Thermal Stability : Methoxy-substituted derivatives generally exhibit higher melting points (e.g., 94°C for 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one) due to reduced molecular flexibility .

Biological Activity

The compound 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one is a member of the benzopyran family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Molecular Formula and Weight

- Molecular Formula : C₁₉H₁₈O₆

- Molecular Weight : 342.34 g/mol

Structural Characteristics

The compound features a benzopyran core with a methoxynaphthalene moiety. The structural arrangement contributes to its biological activity by influencing interactions with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Benzopyran Core | Present |

| Methoxy Group | 2-Methoxy at the naphthalene position |

| Additional Functional Groups | Hydroxyl, Carbonyl |

Anti-inflammatory Activity

Recent studies indicate that compounds in the benzopyran class exhibit significant anti-inflammatory effects. For instance, derivatives of this compound were tested in various animal models, showing reduced paw edema in inflammatory conditions.

- Case Study : In a study involving albino rats, the compound demonstrated a reduction in paw thickness by up to 74% compared to control groups, indicating potent anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains.

- Results : In vitro tests showed that the compound exhibited moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The zone of inhibition ranged from 15 mm to 25 mm depending on the concentration used .

Anticancer Properties

Research has also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

- Findings : In cell line studies, treatment with this compound resulted in a significant decrease in cell viability (up to 60% in some cases) and increased markers of apoptosis such as caspase activation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces levels of TNF-alpha and IL-6, key mediators in inflammatory responses.

- Disruption of Bacterial Cell Wall Synthesis : Its structure allows interaction with bacterial enzymes involved in cell wall synthesis.

- Induction of Apoptosis : The compound modulates mitochondrial pathways leading to increased reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.

Q & A

Q. What spectroscopic methods are recommended for the structural elucidation of 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one?

To confirm the molecular structure, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, NIST Chemistry WebBook provides validated data on similar benzopyran-4-one derivatives, including IUPAC nomenclature and molecular formulas, which can be cross-referenced with experimental results . Infrared (IR) spectroscopy can identify functional groups like methoxy and carbonyl moieties. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally analogous compounds .

Q. How can researchers design experiments to assess the compound’s inhibitory effects on cytokine pathways like IL6?

In vitro cell-based assays are critical. For instance, pre-treat cells with the compound and expose them to inflammatory inducers (e.g., lipopolysaccharides or pentachlorophenol). Measure IL6 mRNA and protein levels via qRT-PCR and ELISA, respectively. Dose-response curves and time-course experiments help establish efficacy and kinetics. Positive controls (e.g., known IL6 inhibitors) and pathway-specific inhibitors (e.g., MAPK inhibitors) should be included to validate mechanisms .

Q. What are the recommended protocols for synthesizing and purifying this compound?

Synthesis typically involves cyclization of substituted chalcones or condensation of naphthalene derivatives with chromone precursors. Purification methods include column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Structural analogs from natural sources, such as those isolated from Rhus species, provide reference protocols for scalable synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of benzopyran-4-one derivatives?

Single-crystal X-ray diffraction (SCXRD) is indispensable. Use SHELXL for refinement, ensuring parameters like R-factor (<0.05) and data-to-parameter ratio (>20:1) meet crystallographic standards . For example, studies on 5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one confirmed planarity of the benzopyranone core and methoxy substituent orientations through SCXRD . Discrepancies in bond lengths or angles may arise from polymorphism or solvent effects, which can be mitigated by analyzing multiple crystal forms.

Q. What strategies are effective for analyzing conflicting bioactivity data in cytokine modulation studies?

Contradictions may arise from cell type-specific responses or off-target effects. Address this by:

- Replicating experiments across multiple cell lines (e.g., macrophages, epithelial cells).

- Using siRNA knockdown or CRISPR-Cas9 to validate target specificity.

- Performing phosphoproteomics to map signaling pathways (e.g., MAPK/NF-κB) affected by the compound.

- Cross-referencing with databases like PubChem to compare bioactivity profiles of structurally related compounds .

Q. How can computational methods predict the compound’s interaction with kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations can model binding to kinases like CDKs or MAPKs. For example, alvocidib (a related benzopyran-4-one kinase inhibitor) shows hydrogen bonding with kinase active sites, which can guide mutagenesis studies. Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) and surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions include:

- Using NIOSH-approved respirators (e.g., N95) to avoid inhalation of particulates.

- Wearing nitrile gloves and lab coats to prevent dermal exposure.

- Conducting experiments in fume hoods with adequate ventilation.

- Disposing waste via certified hazardous material contractors .

Q. How can researchers address challenges in isolating natural analogs of this compound from plant sources?

Optimize extraction using Soxhlet apparatus with methanol or ethanol. Fractionate crude extracts via flash chromatography, and identify target fractions using TLC (silica gel GF₂₅₄ plates). Countercurrent chromatography (CCC) or preparative HPLC improves isolation efficiency. Structural confirmation via LC-MS/MS and comparison with literature data (e.g., Rhus semialata isolates) ensures accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.